Palomid 529
Overview
Description
Palomid 529 (P529) is an inhibitor of mammalian target of rapamycin complex (mTORC) formation . It is a derivative of a non-steroidal estrogen antagonist that has anti-angiogenic and anticancer activity . It is a PI3K/Akt/mTOR inhibitor, which is unique in that it causes the dissociation of both the TORC1 and TORC2 complexes and inhibits both Akt and mTOR signaling . It has been shown to inhibit tumor growth, angiogenesis, and vascular permeability .
Molecular Structure Analysis
Palomid 529 belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .Chemical Reactions Analysis
Palomid 529 is known to inhibit both VEGF-driven and bFGF-driven endothelial cell proliferation . It also inhibits tumor growth, angiogenesis, and vascular permeability .Physical And Chemical Properties Analysis
Palomid 529 has a molecular weight of 406.43 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Understanding the Role of Biologic Markers in Cancer Research
Biologic markers offer a crucial insight into the mechanisms of carcinogenesis and the potential impact of therapeutic agents like Palomid 529. These markers, including carcinogen-DNA adducts, chromosomal abnormalities, and somatic cell mutations , serve as indicators of a substance's effect on the body, providing a bridge between exposure and disease outcome. Their application in molecular epidemiology can enhance the early detection of cancer risks and facilitate more accurate risk assessments from environmental exposures (Perera, 1987).
Gene Delivery Using Inorganic Nanocarriers
The advancement in gene delivery techniques underscores the potential therapeutic applications of Palomid 529, particularly in targeting specific genetic pathways. Inorganic nanoparticles have been highlighted for their ability to deliver genetic materials efficiently into cells. This approach is crucial for modulating gene expression and potentially rectifying genetic anomalies in diseases. The development and utilization of such nanocarriers could be pivotal for the delivery of Palomid 529 in targeted therapy, emphasizing the need for research into multifunctional nanocarriers for practical use (Loh et al., 2016).
UAV Remote Sensing for Crop Phenotyping
In agricultural science, Unmanned Aerial Vehicle (UAV) remote sensing platforms offer a promising avenue for crop phenotyping, an application area that indirectly relates to the broader scope of scientific research applications like those of Palomid 529 in improving crop resistance to diseases. UAVs equipped with various sensors can rapidly acquire high-throughput phenotypic information, enabling researchers to explore genetic expression and its association with phenotypic traits. This technology facilitates the efficient study of crop yield improvements and stress resistance, areas where compounds like Palomid 529 could have significant implications (Yang et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAHTLOYHVWAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026005 | |
Record name | 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palomid 529 | |
CAS RN |
914913-88-5 | |
Record name | Palomid 529 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914913-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palomid 529 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914913885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palomid 529 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12812 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 914913-88-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALOMID 529 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV9409EWG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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